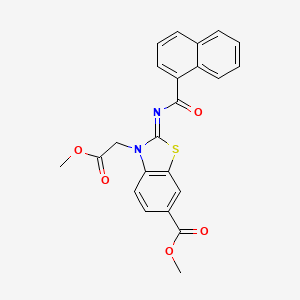
N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-4-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-4-(trifluoromethyl)benzamide, also known as TFB-TAM, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a type of benzamide and is commonly used as a tool compound in the study of protein-protein interactions.
Aplicaciones Científicas De Investigación
Supramolecular Packing Motifs
N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-4-(trifluoromethyl)benzamide and its derivatives play a significant role in developing new supramolecular packing motifs. Lightfoot et al. (1999) discovered a novel structural organization where aryl rings are self-assembled into a π-stack surrounded by a triple helical network of hydrogen bonds. This arrangement suggests a new mode of organization for some columnar liquid crystals, hinting at applications in material science and nanotechnology (Lightfoot, Mair, Pritchard, & Warren, 1999).
Neuroleptic Activity
In pharmacological research, derivatives of N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-4-(trifluoromethyl)benzamide have been designed and synthesized as potential neuroleptics. Iwanami et al. (1981) evaluated the inhibitory effects of these compounds on apomorphine-induced stereotyped behavior in rats, revealing a good correlation between structure and activity. This research provides insights into the development of new drugs for treating psychosis (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).
Enantioselective Synthesis
The compound and its analogs have been used in the enantioselective synthesis of complex molecules. Calvez, Chiaroni, and Langlois (1998) demonstrated the addition of Grignard reagents to N-methoxy-N-methylamide derived from (S)-methylpyroglutamate, leading to erythro (2S)-1-benzyl-2-hydroxybenzyl pyrrolidine. This process is vital for synthesizing chiral molecules, which are crucial in developing drugs with specific biological activities (Calvez, Chiaroni, & Langlois, 1998).
Isotopic Labeling
Shevchenko, Nagaev, and Myasoedov (2014) explored the introduction of deuterium and tritium into related compounds, aiming to prepare isotopically labeled molecules for use in tracer studies and drug metabolism research. This work is fundamental for understanding the behavior of drugs in biological systems and for the development of novel radiopharmaceuticals (Shevchenko, Nagaev, & Myasoedov, 2014).
Antioxidant Activity
Demir et al. (2015) analyzed the structure and antioxidant activity of a novel derivative, 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, using X-ray diffraction, IR spectroscopy, and DFT calculations. The study highlights the potential of such compounds in developing antioxidant agents, which are crucial in combating oxidative stress-related diseases (Demir, Cakmak, Dege, Kutuk, Odabaşoǧlu, & Kepekçi, 2015).
Propiedades
IUPAC Name |
N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O3/c1-27-16-8-6-15(7-9-16)24-11-14(10-17(24)25)23-18(26)12-2-4-13(5-3-12)19(20,21)22/h2-9,14H,10-11H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFUNXXMGXRADSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(trifluoromethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~3~-cyclopropyl-6-(3-{[4-(trifluoromethyl)benzyl]amino}-1-pyrrolidinyl)nicotinamide](/img/structure/B2716658.png)
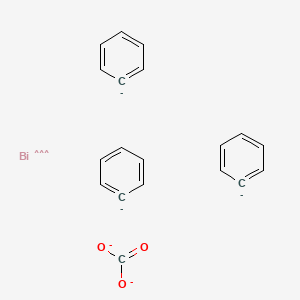
![1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2716661.png)
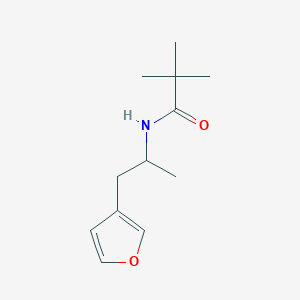
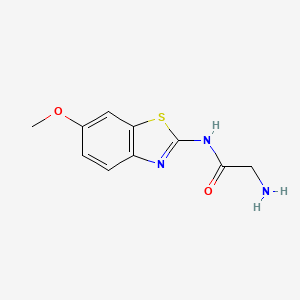
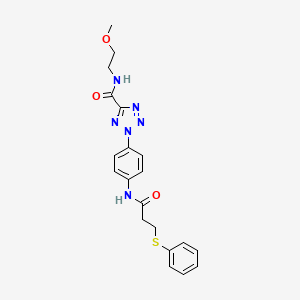

![5-[(Methoxycarbonyl)amino]thiophene-2-carboxylic acid](/img/structure/B2716674.png)
![1-(4-Methoxybenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2716675.png)

![(5E)-3-(4-chlorophenyl)-5-[(3-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2716677.png)

![5,6,8-trimethyl-3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B2716680.png)
